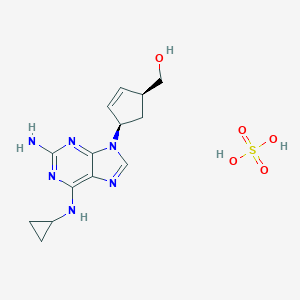

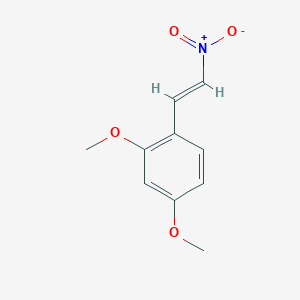

![molecular formula C20H28O3 B158925 (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 1782-65-6](/img/structure/B158925.png)

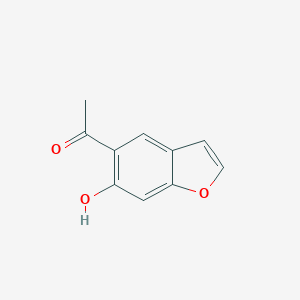

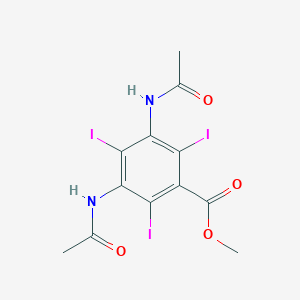

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Übersicht

Beschreibung

The compound “(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid” is a natural product found in Baccharis tola, Chrozophora oblongifolia, and other organisms1. It has a molecular formula of C20H28O3 and a molecular weight of 316.4 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, new platforms for the synthesis, analysis, and testing of new compounds are being developed, which may aid in the synthesis of such complex molecules2.Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources. However, techniques such as X-ray scattering experiments using Free Electron Lasers (XFELs) are powerful tools to determine the molecular structure and function of unknown samples3.Chemical Reactions Analysis

Specific chemical reactions involving this compound could not be found in the available resources. However, machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it is known that the compound is a natural product with a molecular formula of C20H28O3 and a molecular weight of 316.4 g/mol1.Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Derivatives

Synthesis of Naphtho[1,2‐b]furan Derivatives : The compound has been utilized in the synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, as described by Arrault et al. (2001) in "Helvetica Chimica Acta" (Arrault et al., 2001).

Configurational Analysis in Marine Furanoterpenes : Searle et al. (1994) in "Tetrahedron" discussed the isolation of marine furanoterpenes structurally related to the compound and their configurational analysis, highlighting their significance in natural product chemistry (Searle et al., 1994).

Biological and Chemical Properties

Potential in Neuroprotection : A study by Schoepp et al. (2005) in "Journal of Neural Transmission" explored derivatives of the compound for their neuroprotectant effects against excitotoxic injury, signifying its potential in neuroscience research (Schoepp et al., 2005).

Antimicrobial and Antioxidant Activities : Kumaraswamy et al. (2008) in the "Indian Journal of Pharmaceutical Sciences" investigated derivatives for antimicrobial activity, showing its relevance in medicinal chemistry (Kumaraswamy et al., 2008).

Furan Ring Containing Organic Ligands : Patel (2020) discussed the synthesis and chelating properties of furan ring-containing organic ligands, indicating the compound's significance in coordination chemistry (Patel, 2020).

Clinical Applications

Targeting ER Aminopeptidase for Immunotherapy : A 2020 study by Liddle et al. in "Journal of medicinal chemistry" explored the compound as a modulator of ER aminopeptidase 1, which is significant for cancer immunotherapy and autoimmunity control (Liddle et al., 2020).

Retinoid X Receptor (RXR)-Selective Agonists : Heck et al. (2016) in "Journal of medicinal chemistry" synthesized analogues for selective RXR agonism, highlighting its potential in therapeutic development (Heck et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound could not be found in the available resources.

Zukünftige Richtungen

The future directions for this compound could not be found in the available resources. However, given its potential role in modulating ERAP1 activity, it may have potential applications in immunotherapy5.

Eigenschaften

IUPAC Name |

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOKJDCJVESIF-JRJVTICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939052 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

CAS RN |

1782-65-6 | |

| Record name | Hardwickiic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.